Boiling Point Depression of 6.7°C Relative to Para-Fluoro Isomer Indicates Intramolecular H-Bonding
The ortho-fluoro isomer 2-(2-fluorophenoxy)acetohydrazide exhibits a boiling point of 402.1°C at 760 mmHg, which is 6.7°C lower than the 408.8°C recorded for its para-fluoro positional isomer 2-(4-fluorophenoxy)acetohydrazide (CAS 1737-62-8) under identical pressure conditions . This depression is consistent with intramolecular hydrogen bonding between the ortho-fluorine atom and the hydrazide –NH proton, which reduces the extent of intermolecular hydrogen bonding in the condensed phase. The para isomer, lacking this intramolecular interaction, exhibits stronger intermolecular H-bonding and consequently a higher boiling point. Additionally, the ortho isomer has no reported melting point (suggesting amorphous or low-melting character), whereas the para isomer crystallizes with a sharp melting point of 129–134°C, further corroborating the differential solid-state packing .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 402.1°C (ortho-fluoro isomer, CAS 380426-61-9) |
| Comparator Or Baseline | 408.8°C (para-fluoro isomer, CAS 1737-62-8) |
| Quantified Difference | Δ = –6.7°C (1.6% lower) |
| Conditions | Predicted/computed boiling point at 760 mmHg; source: Chemsrc physicochemical database |
Why This Matters
This boiling point difference directly affects distillation-based purification protocols and thermal stability assessments; researchers must adjust conditions when switching between ortho- and para-fluoro isomers.
